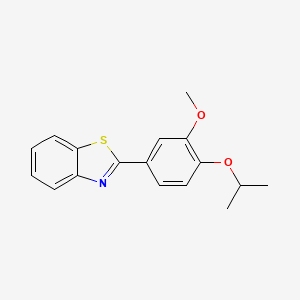
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as EMGP, is a novel small molecule compound that has gained significant attention in scientific research in recent years. It belongs to the family of glycine receptor antagonists and has shown promising results in the treatment of various neurological disorders.
Mécanisme D'action
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. By blocking the binding of glycine to its receptor, this compound reduces the inhibitory tone, leading to increased neuronal excitability. This mechanism of action is similar to that of other glycine receptor antagonists, such as strychnine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target tissue and the concentration of the compound. In vitro studies have demonstrated that this compound reduces the amplitude and frequency of glycine-evoked currents in cultured neurons. In vivo studies have shown that this compound reduces the severity and duration of seizures in animal models of epilepsy and reduces pain sensitivity in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several advantages for lab experiments, including its high potency and selectivity for glycine receptors, its well-characterized mechanism of action, and its availability in pure form. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects at high concentrations.
Orientations Futures
For research include the development of more potent and selective glycine receptor antagonists and the exploration of N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide's potential as a therapeutic agent for other neurological disorders.
Méthodes De Synthèse
The synthesis of N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 2-ethylphenylamine with N-methyl-N-phenylsulfonyl chloride to form N-methyl-N-phenylsulfonyl-2-ethylphenylamine. This intermediate is then reacted with glycine to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and anxiety. It has been shown to have a high affinity for glycine receptors and acts as a competitive antagonist. Glycine receptors are known to play a crucial role in the regulation of neuronal excitability, and their dysfunction has been implicated in various neurological disorders.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-14-9-7-8-12-16(14)18-17(20)13-19(23(2,21)22)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWPSIALTOJHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)
![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)

![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)
![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)
![methyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5857222.png)
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)


![ethyl 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5857248.png)